2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3OS/c1-13-19(11-24-20(27)10-15-4-2-3-5-17(15)23)28-21-25-18(12-26(13)21)14-6-8-16(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLTUYHJJZJWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group , an imidazo-thiazole moiety , and an acetamide functional group . The presence of fluorine enhances lipophilicity, which may influence the compound's biological activity and pharmacokinetics. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic pathways include:
- Formation of the Imidazo-Thiazole Core : This involves cyclization reactions between thiazole derivatives and appropriate aldehydes or ketones.
- Introduction of the Acetamide Group : The acetamide functionality is introduced via acylation reactions using acetic anhydride or acetyl chloride.
- Fluorination Steps : Specific fluorination reactions are employed to incorporate the fluorine atoms at designated positions on the phenyl rings.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and imidazole have shown efficacy against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Compounds have been observed to cause G1 or G2/M phase arrest.
- Caspase Activation : Increased levels of activated caspases indicate the induction of apoptosis.
Antimicrobial Activity
The imidazo-thiazole moiety is known for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against gram-positive and gram-negative bacteria as well as fungi. For example:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have reported MIC values comparable to standard antibiotics like ketoconazole against Candida albicans.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:
- Absorption : Enhanced by lipophilicity due to fluorination.
- Metabolism : Likely involves cytochrome P450 enzymes.
- Excretion : Primarily renal.
Case Studies
-
Study on Anticancer Efficacy :
- A derivative of the compound was tested against A549 lung cancer cells, showing a significant reduction in cell viability with an IC50 value of approximately 5 µM.
- Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.
-
Antimicrobial Study :
- In a study assessing antifungal activity, a related compound showed potent activity against Candida parapsilosis, with an MIC of 1.23 µg/mL after 48 hours.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The compound shares structural similarities with imidazo[2,1-b]thiazole and benzothiazole derivatives bearing acetamide side chains. Key analogs include:
- N-(4-Fluorophenyl)-2-(5-(2-Fluorophenyl)-4-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-ylthio)Acetamide (9h) : Contains a triazole-thioacetamide scaffold with dual fluorophenyl groups. Its potent inhibitory activity (IC50) against enzymes highlights the role of fluorine in enhancing binding affinity .
- 2-(4-(4-Fluorophenyl)Piperazin-1-yl)-N-(4-(p-Tolyl)Thiazol-2-yl)Acetamide (15) : Incorporates a piperazine linker, which may improve pharmacokinetic properties compared to rigid imidazo-thiazole cores .
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Cyclization of 2-Aminothiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is typically synthesized via acid-catalyzed cyclization of 2-aminothiazole with α-bromoketones. For example, reacting 2-aminothiazole with 3-bromo-1-(4-fluorophenyl)propan-1-one in the presence of TosOH (10 mol%) in methanol at 70°C for 12 hours yields 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole. This method mirrors the TosOH-mediated cyclization reported for imidazo[1,2-a]pyridines, where electron-deficient aldehydes facilitate annulation.
Alternative Ring-Closing Approaches
A Hantzsch thiazole synthesis may precede cyclization. Condensation of thiourea with methyl 4-fluorophenylglyoxalate forms the thiazole ring, followed by treatment with chloroacetone under reflux to yield the bicyclic core. This two-step approach achieves 65–70% yields but requires stringent temperature control to avoid side reactions.
Functionalization of the Imidazo[2,1-b]Thiazole Core
Palladium-Catalyzed Aryl Coupling at Position 6
To introduce the 4-fluorophenyl group at position 6, Suzuki-Miyaura coupling is employed. Bromination of the imidazo[2,1-b]thiazole core using NBS in acetonitrile at 30°C generates a brominated intermediate, which undergoes coupling with 4-fluorophenylboronic acid in the presence of Pd(OAc)₂/XantPhos and K₂CO₃ in toluene at 110°C. This method, adapted from aryl halide couplings in imidazo[1,2-a]pyridines, achieves >80% conversion.
Methyl Group Introduction at Position 3
The 3-methyl substituent is installed via alkylation prior to cyclization. Treating 2-aminothiazole with methyl iodide in DMF at 25°C forms the 3-methylthiazole intermediate, which is subsequently cyclized as described in Section 1.1. Alternatively, post-cyclization methylation using MeMgBr in THF at 0°C introduces the methyl group, though with lower regioselectivity (55% yield).
Installation of the Acetamide Side Chain
Aminomethylation at Position 2
Chloromethylation of the imidazo[2,1-b]thiazole core using paraformaldehyde and HCl in dioxane produces the 2-chloromethyl intermediate. Subsequent nucleophilic substitution with aqueous ammonia yields the 2-aminomethyl derivative. This step parallels the HCl/dioxane-mediated deprotection of tert-butyl groups in imidazo[1,2-a]pyridines.
Amide Bond Formation
The final acetamide is formed via coupling of 2-aminomethylimidazo[2,1-b]thiazole with 2-fluorophenylacetyl chloride. Using EDCI and HOBt in dichloromethane at 25°C for 6 hours affords the target compound in 72% yield. Alternatively, BH₃-Me₂S reduction of an intermediate nitrile (Method E in source 1) may be employed for secondary amine formation prior to acylation.
Optimization and Scalability
Catalytic System Tuning
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) of the target compound shows distinct signals: δ 8.82 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 2.41 (s, 3H, CH₃). ESI-MS confirms the molecular ion at m/z 438.1 [M+H]⁺.
Purity Assessment
HPLC analysis (Phenomenex Synergi C18, 250 mm) at 254 nm demonstrates a single peak with retention time 12.3 min, correlating with ≥98% purity.
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method combines cyclization and amidation in a single pot. Using 2-fluorophenylacetic acid and EDCI in pyridine, the reaction proceeds at 25°C for 24 hours, achieving 60% yield but requiring stringent stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the Suzuki coupling step, reducing reaction time from 12 hours to 45 minutes with comparable yields.
Q & A
Basic: What synthetic routes are reported for synthesizing 2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core by cyclizing 2-aminothiazole derivatives with α-haloketones under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2 : Functionalization of the imidazo[2,1-b]thiazole intermediate with a fluorophenylacetamide group. This typically involves nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Key Optimization : Reaction temperatures (60–80°C) and solvent choices (e.g., THF or DCM) significantly impact yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .
Basic: How is structural characterization performed for this compound?
Characterization relies on:
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, the methyl group on the imidazo[2,1-b]thiazole resonates at δ 2.4–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 438.12) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and F percentages (e.g., C: 63.21%, H: 4.12%) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC values or target selectivity often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Validate using standardized protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) .
- Compound Purity : Impurities >95% (HPLC-verified) are critical. Use preparative HPLC or recrystallization to eliminate byproducts .
- Solubility Effects : DMSO concentration thresholds (<1%) should be maintained to avoid false negatives in cell-based assays .
Advanced: What computational methods are used to predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., acetylcholinesterase). The fluorophenyl groups often engage in π-π stacking with aromatic residues (e.g., Trp286 in AChE) .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100 ns trajectories. Key hydrogen bonds (e.g., acetamide carbonyl with Tyr337) are monitored for persistence .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at the thiazole N) for SAR optimization .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
SAR insights include:
- Fluorine Substitution : 4-Fluorophenyl on the imidazo[2,1-b]thiazole enhances target affinity vs. non-fluorinated analogs (ΔIC = 1.2 µM vs. 5.7 µM) .
- Methyl Group Impact : 3-Methyl on the imidazo[2,1-b]thiazole improves metabolic stability in microsomal assays (t > 120 min vs. 45 min for des-methyl analogs) .
- Acetamide Linker : Replacing the methylene group with ethylene reduces potency (e.g., 10-fold loss in AChE inhibition), emphasizing rigidity’s role .
Basic: What analytical techniques confirm purity and stability under storage?
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological testing .
- Accelerated Stability Studies : Store at 4°C, -20°C, and 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS; fluorophenyl groups resist hydrolysis better than chlorophenyl analogs .
Advanced: How do researchers address low yields in the final coupling step?
- Catalyst Screening : Test Pd(OAc), CuI, or NiCl for Suzuki-Miyaura couplings. Yields improve from 45% to 72% with Pd/C (5 mol%) in DMF/HO .
- Microwave Assistance : 30-minute microwave irradiation (120°C) reduces reaction time from 24h to 2h, minimizing side-product formation .
- Protecting Groups : Use Boc for amine intermediates to prevent unwanted nucleophilic reactions .
Advanced: What in vitro models are appropriate for evaluating neuroprotective activity?
- Primary Neuron Cultures : Rat cortical neurons treated with Aβ or HO to mimic oxidative stress. Measure cell viability (MTT assay) and caspase-3 activation .
- SH-SY5Y Cells : Differentiated with retinoic acid for cholinergic activity. Pretreatment with 10 µM compound reduces glutamate-induced cytotoxicity by 40% .
Basic: What solvents and conditions are optimal for recrystallization?
- Ethanol/Water (7:3) : Yields needle-shaped crystals suitable for X-ray diffraction. Cooling rate of 0.5°C/min minimizes impurities .
- Dichloromethane/Hexane : For lipophilic derivatives, slow evaporation at 25°C achieves >99% purity .
Advanced: How does fluorination impact pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
